

Metrafenone: Application Notes and Protocols for Cereal Powdery Mildew Control

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Compound of Interest

Compound Name: Metrafenone

Cat. No.: B1676525

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Introduction

Metrafenone is a systemic benzophenone fungicide highly effective against powdery mildew fungi, including *Blumeria graminis* f. sp. *hordei* (barley powdery mildew) and *Blumeria graminis* f. sp. *tritici* (wheat powdery mildew).^{[1][2]} Its unique mode of action, which disrupts fungal morphogenesis and cell polarity, makes it a valuable tool in fungicide resistance management programs.^{[1][2][3]} These application notes provide detailed protocols for utilizing **metrafenone** in a research setting to control cereal powdery mildew, based on established experimental findings.

Mechanism of Action

Metrafenone's primary mode of action is the disruption of hyphal morphogenesis and the establishment and maintenance of cell polarity in powdery mildew fungi.^{[1][2][4]} It is believed to interfere with the organization of the actin cytoskeleton, a critical component for polarized growth of fungal hyphae.^{[1][2][4][5]} This disruption leads to a cascade of morphological abnormalities in the fungus, ultimately inhibiting its growth and reproduction.^{[1][6]}

Key effects of **metrafenone** on cereal powdery mildew include:

- **Inhibition of Germination and Appressoria Formation:** Preventive treatments with **metrafenone** reduce spore germination and block the development of appressoria, the specialized structures used for host penetration.[\[1\]](#)[\[2\]](#)
- **Disruption of Hyphal Growth:** As a curative agent, **metrafenone** rapidly affects fungal survival at low concentrations.[\[1\]](#)[\[2\]](#)[\[4\]](#) It induces swelling, bursting, and collapse of hyphal tips, leading to the release of cytoplasm.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#) Other observed abnormalities include bifurcation of hyphal tips, hyperbranching, and the formation of secondary appressoria.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- **Actin Cytoskeleton Disorganization:** Histochemical analysis reveals that **metrafenone** causes a disruption of the apical actin cap and interferes with apical vesicle transport.[\[1\]](#)[\[2\]](#)[\[7\]](#) This leads to a weakening of the cell wall at the hyphal tips.
- **Reduced Sporulation:** **Metrafenone** significantly reduces sporulation by causing malformation of conidiophores, which exhibit irregular septation and multinucleate cells.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Quantitative Data Summary

The following tables summarize the effective concentrations and application rates of **metrafenone** for controlling cereal powdery mildew as reported in various studies.

Table 1: In Vitro and Detached Leaf Assay Concentrations

Pathogen	Assay Type	Metrafenone Concentration	Observed Effect	Reference
Blumeria graminis f. sp. tritici & f. sp. hordei	Detached Leaf Assay	4 mg/L	Reduced mycelium formation by 55-62% and sporulation by 71-98%. Malformed and multilobed conidia.	[4]
Blumeria graminis f. sp. hordei	Detached Leaf Assay	4 ppm	Causes formation of multiple lobes in appressoria.	[6]
Blumeria graminis	Mycelial Growth Assay	0.004 ppm	Significant reduction in mycelial growth and sporulation.	[6]
Wheat Powdery Mildew Isolates	Sensitivity Test	Discriminatory Dose: 10 mg/L	Used to detect isolates with reduced sensitivity.	
Erysiphe necator (Grape Powdery Mildew)	Detached Leaf Assay	125 mg/L	Field application concentration; resistant strains showed growth.	[3][8]
Erysiphe necator (Grape Powdery Mildew)	Detached Leaf Assay	1250 mg/L	10x field rate; highly resistant strains grew and sporulated.	[3][8]

Table 2: Field Application Rates

Crop	Target Pathogen	Application Rate (g a.i./ha)	Formulation	Application Timing	Reference
Cereals	Wheat Powdery Mildew	17, 50, 150	Flexity (300 g/L metrafenone)	Preventive and curative	[9]

Experimental Protocols

Protocol 1: Detached Leaf Assay for Efficacy Testing

This protocol is adapted from methodologies used to assess the preventive and curative activity of **metrafenone** on cereal powdery mildew.[\[9\]](#)

Materials:

- Healthy, young cereal seedlings (e.g., wheat or barley), 7 days old.
- *Blumeria graminis* conidia.
- **Metrafenone** stock solution (dissolved in a suitable solvent like acetone, then diluted in water).
- Petri dishes containing a supportive medium (e.g., water agar or a solution with benzimidazole to prevent senescence).
- Spray chamber or micropipette for application.
- Incubation chamber with controlled temperature (e.g., 18°C) and light cycle.
- Microscope for observation.

Procedure:

- Leaf Excision: Detach the first or second leaves from the cereal seedlings.
- Mounting: Place the leaf segments on the supportive medium within the Petri dishes.

- Application (Preventive):
 - Prepare serial dilutions of **metrafenone**.
 - Apply the different concentrations of **metrafenone** to the leaf segments.
 - Allow the treated leaves to dry.
 - Inoculate the leaves with *B. graminis* conidia.
- Application (Curative):
 - Inoculate the leaf segments with *B. graminis* conidia.
 - Incubate for a set period (e.g., 2 days) to allow infection to establish.
 - Apply the different concentrations of **metrafenone** to the infected leaf segments.
- Incubation: Incubate the Petri dishes at 18°C for 7-14 days.
- Assessment:
 - Visually assess the percentage of leaf area covered by powdery mildew.
 - Use a microscope to observe morphological changes in the fungus (e.g., germination, appressoria formation, hyphal growth, sporulation).

Protocol 2: Microscopy for Morphological Analysis

This protocol outlines the steps for observing the detailed morphological effects of **metrafenone** on powdery mildew.^{[1][6]}

Materials:

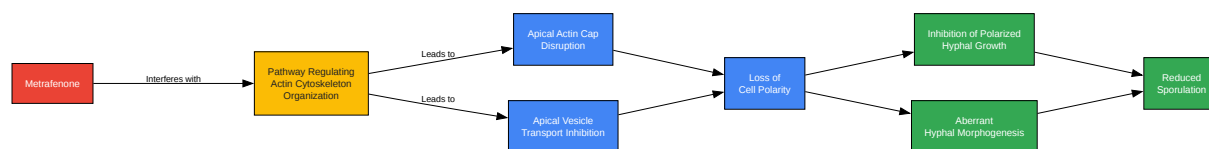
- Treated and untreated leaf samples from Protocol 1.
- Fluorescence microscope or confocal laser scanning microscope (CLSM).
- Stains:

- Uvitex 2B for visualizing fungal cell walls.
- Acridine orange for staining fungal cytoplasm.
- Calcofluor white for visualizing chitin.[\[10\]](#)
- Mounting medium.
- Microscope slides and coverslips.

Procedure:

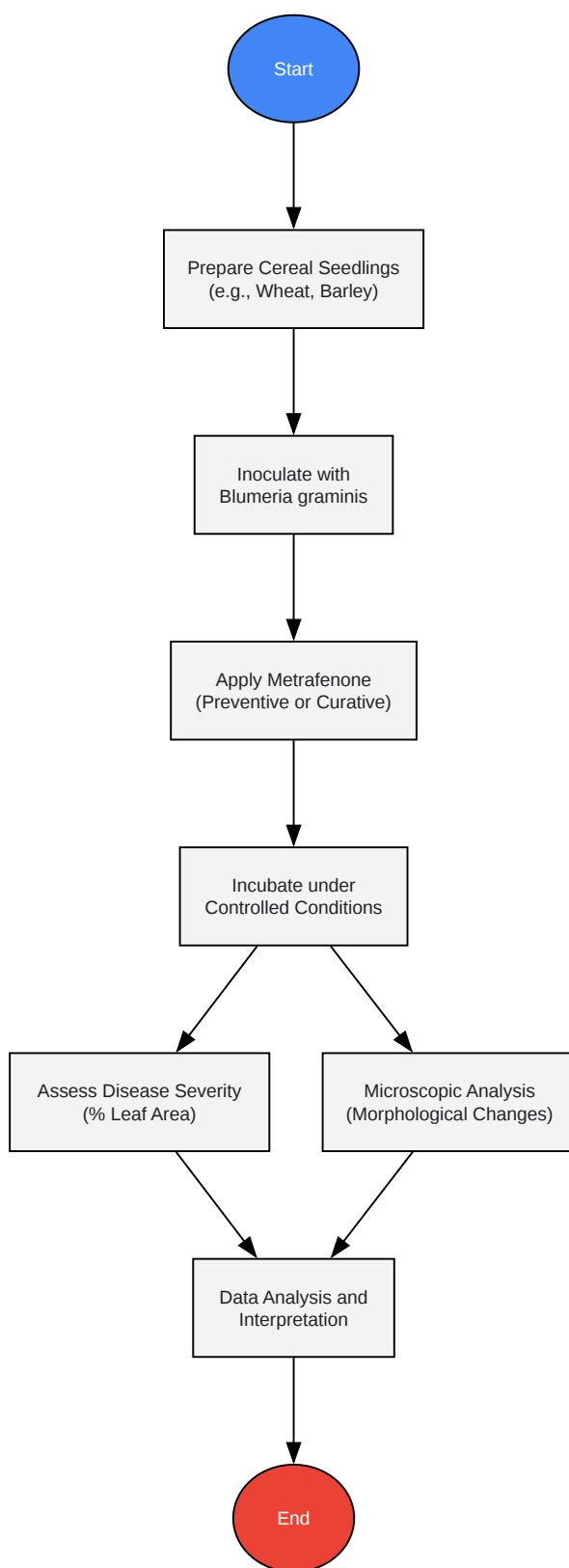
- Sample Preparation:
 - Carefully excise small sections of the treated and untreated leaf tissue.
- Staining:
 - For cell wall visualization, incubate the leaf sections in a Uvitex 2B or calcofluor white solution.
 - For cytoplasm visualization, stain with acridine orange.
- Mounting:
 - Mount the stained leaf sections on a microscope slide with a drop of mounting medium and a coverslip.
- Microscopy:
 - Observe the samples under a fluorescence microscope or CLSM.
 - Capture images of fungal structures at different developmental stages.
 - Analyze for morphological abnormalities such as swollen hyphal tips, bifurcations, and malformed conidiophores.

Visualizations



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Caption: **Metrafenone's** proposed mode of action on cereal powdery mildew.



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